molecular formula C12H22N2O2 B11820826 tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate

tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate

Cat. No.: B11820826
M. Wt: 226.32 g/mol
InChI Key: TUBKTTUXJKGATN-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group and a hexahydrocyclopenta[b]pyrrole ring system. It is often used in the synthesis of more complex molecules and has applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl carbamate and a suitable amine, followed by cyclization to form the hexahydrocyclopenta[b]pyrrole ring . The reaction conditions often include the use of catalysts such as iron(III) chloride or copper catalysts, and the reactions are carried out in solvents like water or organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its unique structure makes it a useful tool in the design of enzyme inhibitors and other bioactive molecules .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a scaffold for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved can include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-12(13)6-4-5-9(12)14/h9H,4-8,13H2,1-3H3/t9-,12-/m0/s1

InChI Key

TUBKTTUXJKGATN-CABZTGNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2([C@@H]1CCC2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCC2)N

Origin of Product

United States

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